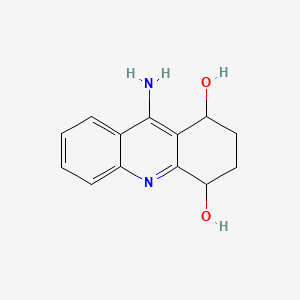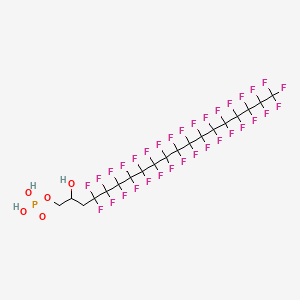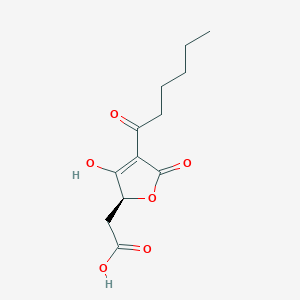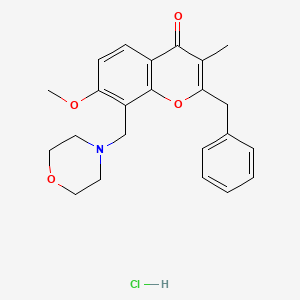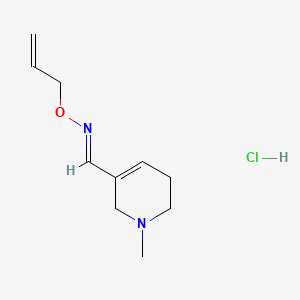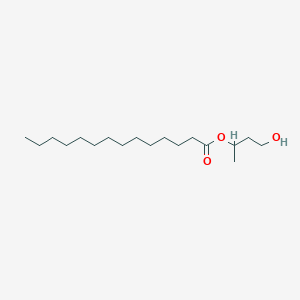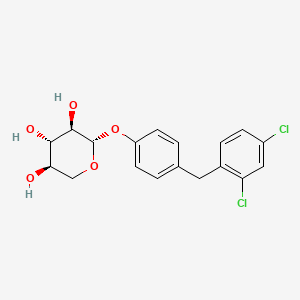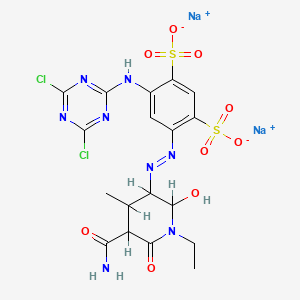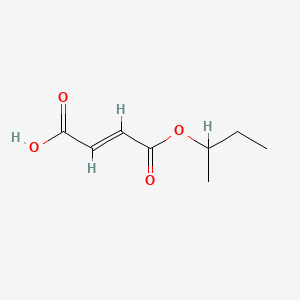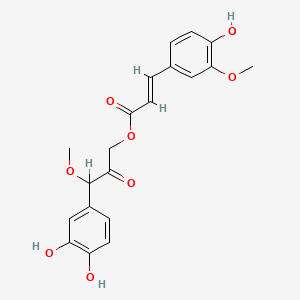
Cimiracemate D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound, along with its analogs Cimiracemates A, B, and C, has been studied for its potential biological activities and therapeutic applications.
Preparation Methods
Cimiracemate D is typically isolated from the ethyl acetate fraction of the rhizome of Cimicifuga racemosa . The structures of these esters are elucidated using spectral methods, including two-dimensional nuclear magnetic resonance spectroscopy . While specific synthetic routes for this compound are not extensively documented, the isolation process involves solvent extraction and chromatographic techniques.
Chemical Reactions Analysis
Cimiracemate D, like other phenylpropanoid esters, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.
Mechanism of Action
The mechanism by which Cimiracemate D exerts its effects involves the modulation of the RANKL/RANK/OPG signaling pathway . This pathway is crucial in the regulation of bone remodeling and osteoclast differentiation. By influencing this pathway, this compound helps in maintaining bone density and preventing bone loss.
Comparison with Similar Compounds
Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.
Conclusion
This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.
Properties
CAS No. |
488804-02-0 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |
InChI Key |
BMUMFENOGAOBAV-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


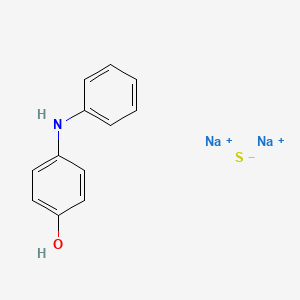

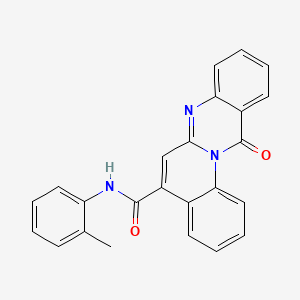
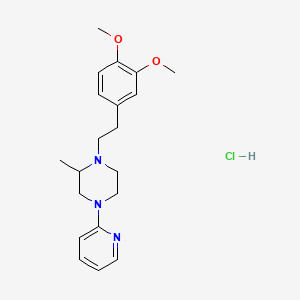
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
